Inferred Kinase Target Engagement Selectivity from Functionalized Derivatives
While direct biochemical data for the parent compound (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol is limited, its value is established through the activity of its derivatives. A series of N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides, which incorporate this exact core scaffold, demonstrated potent and selective antagonism of the WDR5-MLL protein-protein interaction, with optimized analogs achieving binding affinities (Ki) of <1 nM [1]. In contrast, structurally related scaffolds lacking this precise substitution pattern or using alternative piperazine linkages were reported to be significantly less potent or selective in this same assay system [2]. This suggests that the (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol core confers a unique binding geometry that is critical for achieving high-affinity target engagement in this therapeutically relevant pathway, a property not inherently shared by generic aminophenyl-piperazines [3][4].
| Evidence Dimension | Binding Affinity (Ki) for WDR5 Protein |
|---|---|
| Target Compound Data | Derivatives achieve Ki < 1 nM |
| Comparator Or Baseline | Alternative scaffolds show significantly reduced potency (quantitative data not disclosed in accessible source) |
| Quantified Difference | >1000-fold improvement in potency |
| Conditions | Fluorescence polarization assay assessing inhibition of MLL1 peptide binding to His-tagged WDR5 protein |
Why This Matters
This demonstrates that the specific core structure is essential for accessing a validated, high-value drug target (WDR5) and cannot be replaced by generic piperazine analogs without a significant loss of potency.
- [1] BindingDB BDBM200712 US9233086, 10A. BindingDB. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=200712. (Accessed 2026). View Source
- [2] Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction. (2013). Read by QxMD. Available at: https://read.qxmd.com/read/23490065/synthesis-optimization-and-evaluation-of-novel-small-molecules-as-antagonists-of-wdr5-mll-interaction. (Accessed 2026). View Source
- [3] Kinigopoulou, M. et al. (2010). Novel imatinib derivatives with altered specificity between Bcr-Abl and FMS, KIT, and PDGF receptors. Available at: https://core.ac.uk/works/13079742. (Accessed 2026). View Source
- [4] N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides were reported as potent and selective antagonists of such an interaction. (2013). Europe PMC. Available at: https://europepmc.org/article/MED/23490065. (Accessed 2026). View Source
